2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of bromothiophene, sulfonyl, fluorophenyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by sulfonylation, which introduces the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with the fluorophenyl piperazine under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromothiophene moiety can be reduced to a thiophene derivative.
Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while substitution of the bromine atom can yield various substituted thiophene derivatives .
Scientific Research Applications
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets. The piperazine moiety can interact with various receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)ethan-1-ol: A simpler derivative with similar bromothiophene structure but lacking the sulfonyl and piperazine groups.
4-(2-fluorophenyl)piperazine: Contains the fluorophenyl and piperazine moieties but lacks the bromothiophene and sulfonyl groups.
Uniqueness
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-4-2-1-3-12(13)18/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKKXPLBRQQNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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